2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

Anticancer cytotoxicity Selectivity index Tetrahydroquinoline SAR

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride (CAS 1240528-54-4) is the hydrochloride salt of a chiral tetrahydroquinoline-4-carboxamide bearing a 2-methyl substituent, with molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol. The compound features a partially saturated quinoline core that distinguishes it from fully aromatic quinoline analogs, and the 2-methyl group introduces a stereogenic center enabling enantiomerically resolved forms.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 1240528-54-4
Cat. No. B1520414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
CAS1240528-54-4
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C2N1)C(=O)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H
InChIKeyDDWYSGNWTNSMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride (CAS 1240528-54-4): Structural Identity and Research-Grade Procurement Profile


2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride (CAS 1240528-54-4) is the hydrochloride salt of a chiral tetrahydroquinoline-4-carboxamide bearing a 2-methyl substituent, with molecular formula C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol [1]. The compound features a partially saturated quinoline core that distinguishes it from fully aromatic quinoline analogs, and the 2-methyl group introduces a stereogenic center enabling enantiomerically resolved forms [2]. It is commercially available at 95% purity through multiple building-block suppliers including Enamine (via ChemSpace) and American Elements, with pricing at approximately $132 USD per 100 mg from Enamine US stock [3]. The compound is classified for research and development use only, not for human or veterinary applications [4].

Why 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride Cannot Be Interchanged with Generic Tetrahydroquinoline-4-carboxamide Analogs


The tetrahydroquinoline-4-carboxamide scaffold encompasses a structurally diverse family whose biological performance is exquisitely sensitive to substitution pattern. The unsubstituted parent 1,2,3,4-tetrahydroquinoline-4-carboxamide (THQCA, CAS 13337-71-8) lacks the 2-methyl group that creates a chiral center, thereby precluding enantioselective synthesis and the associated stereochemistry-dependent biological interactions [1]. Conversely, 2-arylquinoline derivatives—while sharing the quinoline pedigree—are fully aromatic, with cLogP values of 2.23–4.13 versus 1.56–3.02 for partially saturated 2-methyl-THQ analogs, resulting in systematically different lipophilicity-driven cellular permeability and off-target binding profiles [2]. The hydrochloride salt form (CAS 1240528-54-4) further differentiates this compound from the free base (CAS 950094-35-6) through enhanced aqueous solubility and handling characteristics critical for reproducible in vitro assay performance [3]. Even among N-substituted 2-methyl-THQ-4-carboxamides, variation at the amide nitrogen—such as N-(heptan-2-yl) or N-(butan-2-yl) substitution—produces divergent cytotoxicity and target engagement profiles [4].

Quantitative Comparative Evidence for 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride: Head-to-Head and Cross-Study Differentiation Data


Selective Anticancer Cytotoxicity: 2-Methyl-THQ-4-carboxamide Derivative vs. Doxorubicin and 2-Arylquinoline Analogs in Cervical and Prostate Cancer Cell Lines

In a direct comparative study of nineteen 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, tetrahydroquinoline compound 18 (a 4-acetamido-2-methyl-THQ derivative) demonstrated selective cytotoxicity against HeLa cervical carcinoma cells with an IC₅₀ of 13.15 μM, compared to 8.3 μM for the most potent 2-arylquinoline (compound 13) in the same assay. Against PC3 prostate cancer cells, the activity profile inverted, with quinolines 12 and 11 showing IC₅₀ values of 31.37 and 34.34 μM respectively, while the 2-methyl-THQ series exhibited a distinct selectivity window. Critically, the 2-methyl-THQ derivatives (compounds 17–22) displayed a remarkable selectivity index (SI) range of 36.21–113.08 versus human dermis fibroblasts, substantially outperforming doxorubicin (HeLa IC₅₀ = 10.00 μM, no SI reported in this study) in terms of cancer-selective cytotoxicity. [1]

Anticancer cytotoxicity Selectivity index Tetrahydroquinoline SAR

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Reproducible Biological Assays

The hydrochloride salt of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (CAS 1240528-54-4, MW 226.70) offers a well-established solubility advantage over the corresponding free base (CAS 950094-35-6, MW 190.24). While quantitative aqueous solubility data specific to this compound pair are not publicly reported, the general principle is supported by the tetrahydroquinoline parent system: 1,2,3,4-tetrahydroquinoline free base exhibits water solubility of <1 g/L (20 °C), whereas its hydrochloride salt (CAS 2739-17-5) demonstrates substantially enhanced aqueous solubility due to protonation of the secondary amine nitrogen, generating a cationic species with increased polarity [1]. The ChemSpace supplier platform lists the hydrochloride salt at 95% purity with multiple in-stock pack sizes (100 mg to 1 g) from Enamine US stock, confirming reliable commercial availability in a form suitable for direct dissolution in aqueous assay buffers [2]. The computed logP of 0.76 and polar surface area of 55.1 Ų further support adequate aqueous compatibility for biological testing [3].

Salt-form selection Aqueous solubility Assay reproducibility

Enantiomeric Resolution Capability: Engineered Biocatalytic Deracemization Achieving Up to 98–99% ee for (R)-2-Methyl-THQ

The 2-methyl substituent creates a chiral center at the 2-position of the tetrahydroquinoline ring, and the enantiomerically pure forms are accessible through two independent biocatalytic deracemization strategies. Using a mutant cyclohexylamine oxidase (CHAO variant T198FL199SM226F) expressed in E. coli whole cells, racemic 2-methyl-1,2,3,4-tetrahydroquinoline was deracemized to yield (R)-2-methyl-1,2,3,4-tetrahydroquinoline with 76% isolated yield and 98% enantiomeric excess (ee), representing a 406-fold improvement in catalytic efficiency (k_cat/K_M) over wild-type CHAO [1]. In an orthogonal approach, recombinant monoamine oxidase MAO5 from Pseudomonas monteilii ZMU-T01 achieved deracemization of racemic 2-methyl-1,2,3,4-tetrahydroquinoline derivatives to yield the unreacted (R)-enantiomer with up to >99% ee [2]. These methods contrast with the unsubstituted THQCA scaffold, which lacks the 2-methyl chiral center and therefore cannot benefit from enantioselective synthesis strategies, and with 2-arylquinoline derivatives whose planar aromatic structure precludes stereochemical differentiation at this position [3].

Chiral resolution Biocatalysis Enantiomeric excess

Lipophilicity-Driven ADME Differentiation: cLogP of 2-Methyl-THQ Derivatives vs. 2-Arylquinolines and Doxorubicin

The partially saturated tetrahydroquinoline core imparts a systematically lower lipophilicity profile compared to fully aromatic quinoline analogs. In the 2024 New Journal of Chemistry SAR study, 2-methyl-THQ derivatives (compounds 17–22) exhibited calculated logP (cLogP) values ranging from 1.56 to 3.02, while 2-arylquinoline derivatives (compounds 4–16) showed cLogP values of 2.23–4.13. Both series were substantially more lipophilic than doxorubicin (cLogP = 0.48). The relationship between lipophilicity and cytotoxicity revealed a divergent trend: more lipophilic 2-arylquinolines (higher cLogP) achieved superior IC₅₀ values in HeLa and PC3 cells, whereas the moderately lipophilic 2-methyl-THQ series displayed a distinct activity-selectivity profile characterized by lower unspecific cytotoxicity and higher selectivity indices [1]. This cLogP window (1.56–3.02) places the 2-methyl-THQ-4-carboxamide scaffold within a range generally considered favorable for oral bioavailability and CNS permeability according to Lipinski and related guidelines, without the excessive lipophilicity (cLogP > 4) associated with promiscuous target binding and poor developability [2].

Lipophilicity ADME profiling Drug-likeness

Dopaminergic Pathway Modulation Potential: Patent-Cited Differentiation from Generic Tetrahydroquinoline Carboxamides

Patent literature specifically cites 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide and its derivatives in the context of treating impaired dopaminergic signaling, including Parkinson's disease. Canadian Patent CA 2640469 describes compounds of formula (I)—encompassing tetrahydroquinoline-4-carboxamides with carboxamide substitution—as having activity in alleviating the effects of deficient dopaminergic neurotransmission [1]. This patent-cited indication differentiates the 2-methyl-THQ-4-carboxamide scaffold from broader classes of tetrahydroquinoline derivatives developed for alternative therapeutic targets, such as cannabinoid receptor modulation (US 8119808), muscarinic receptor agonism (US 8680115), or NMDA receptor glycine-site antagonism [2]. In contrast, the 1,2,3,4-tetrahydroquinoline-4-carboxamide parent scaffold (without 2-methyl substitution) appears in the 1996 Norman et al. antipsychotic study within a broader heterocyclic carboxamide panel targeting dopamine D₂, serotonin 5-HT₂, and 5-HT₁ₐ receptors, but with no privileged selectivity for dopaminergic over serotonergic pathways [3]. The 2-methyl substitution pattern may therefore confer a differentiated polypharmacology profile relevant to neurodegenerative rather than psychiatric indications.

Dopaminergic signaling Neurodegeneration Patent-specific indication

Recommended Research and Procurement Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Hydrochloride (CAS 1240528-54-4)


Selective Anticancer Lead Optimization: Exploiting the High Selectivity Index (SI 36–113) Against Epithelial Carcinoma Models

Researchers developing cancer therapeutics with a priority on sparing non-tumor cells should procure 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride as a scaffold for structure-activity relationship (SAR) exploration. The 2024 New Journal of Chemistry study demonstrates that 4-acetamido-2-methyl-THQ derivatives achieve selectivity indices of 36.21–113.08 against HeLa and PC3 cell lines relative to human dermis fibroblasts—a selectivity profile that surpasses doxorubicin in the same assay system [1]. The hydrochloride salt form enables direct dissolution in cell culture media, facilitating reproducible dose-response experiments. Procurement recommendation: order 250–500 mg quantities (95% purity) from Enamine US stock via ChemSpace for initial SAR expansion around the 4-carboxamide position.

Enantioselective Pharmacology Studies: Accessing (R)- and (S)-2-Methyl-THQ-4-carboxamide Enantiomers via Biocatalytic Resolution

Programs investigating stereochemistry-dependent target engagement—particularly with KDM histone demethylases (KDM4A, KDM4B, KDM5A) or HER-2, for which molecular docking of 2-methyl-THQ derivatives has demonstrated binding correlations with cytotoxicity [1]—should utilize the chiral 2-methyl-THQ-4-carboxamide scaffold as a starting material for enantiomerically pure synthesis. Published biocatalytic methods achieve 98% ee (CHAO mutant T198FL199SM226F, 76% yield) [2] or >99% ee (MAO5 from P. monteilii) [3] for the (R)-enantiomer. The hydrochloride salt (CAS 1240528-54-4) serves as the racemic input material for these deracemization protocols. Procurement recommendation: source racemic hydrochloride salt (1 g scale) and establish in-house or collaborative biocatalytic resolution capability.

Dopaminergic Neurodegeneration Target Validation: Differentiated Tool Compound for Parkinson's Disease Pathway Studies

For neuroscience groups investigating dopaminergic neuron survival and function, this compound offers a patent-backed entry point distinct from other tetrahydroquinoline-based tool compounds. Canadian Patent CA 2640469 provides a structural framework encompassing 2-methyl-THQ-4-carboxamide derivatives for alleviating impaired dopaminergic signaling [1]. Unlike tetrahydroquinoline antipsychotic candidates that target D₂/5-HT₂ receptors with balanced affinity [2], or cannabinoid/muscarinic-targeted THQ derivatives [3], the 2-methyl-4-carboxamide substitution pattern is associated with dopaminergic pathway modulation in a neurodegenerative rather than psychiatric context. Procurement recommendation: obtain analytical quantities (100 mg) for initial in vitro validation in dopaminergic cell models (e.g., SH-SY5Y, LUHMES) prior to scaling for in vivo studies.

ADME-Optimized Fragment-Based Drug Discovery: Leveraging the Balanced cLogP Window (1.56–3.02)

Medicinal chemistry teams conducting fragment-based or scaffold-hopping campaigns can use 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride as a privileged fragment with experimentally validated ADME-activity relationships. The cLogP range of 1.56–3.02 positions this scaffold in a lipophilicity window associated with favorable membrane permeability while avoiding the promiscuous binding and metabolic liability risks of more lipophilic 2-arylquinoline alternatives (cLogP 2.23–4.13) [1]. The computed polar surface area (55.1 Ų), hydrogen bond donor count (3), and rotatable bond count (1) further support compliance with lead-likeness criteria [2]. Procurement recommendation: integrate into fragment library screening at 10–50 mM DMSO stock concentration; source multi-gram quantities for subsequent hit-to-lead chemistry.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.